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Abstract
Bis(4-formylphenyl)phenylamine, also known as N,N-Bis(4-formylphenyl)aniline or 4,4'-

Diformyltriphenylamine, is a triphenylamine derivative of significant interest as a versatile

building block in materials science and organic synthesis. Its molecular structure, characterized

by a central nitrogen atom bonded to three phenyl rings, two of which are functionalized with

formyl groups at the para position, dictates its chemical reactivity and photophysical properties.

This guide provides a detailed overview of the molecular geometry and conformational

dynamics of bis(4-formylphenyl)phenylamine, drawing from available experimental and

computational data on analogous structures.

Molecular Structure and Conformation
The core structure of bis(4-formylphenyl)phenylamine consists of a central triphenylamine

(TPA) moiety. The nitrogen atom in the TPA core typically adopts a sp²-like hybridization,

leading to a trigonal pyramidal or a nearly planar arrangement of the C-N-C bonds. The overall

shape of the molecule is determined by the rotational freedom of the three phenyl rings around

their respective C-N bonds.
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Propeller-like Conformation
Triphenylamine and its derivatives are well-documented to adopt a non-planar, propeller-like

conformation in the ground state. This arrangement arises from a balance between two

competing factors:

π-Conjugation: Delocalization of the nitrogen lone pair electrons into the aromatic π-systems

of the phenyl rings favors a planar geometry.

Steric Hindrance: Repulsive interactions between the ortho-hydrogen atoms on adjacent

phenyl rings prevent the molecule from achieving full planarity.

The resulting compromise is a chiral, propeller-shaped structure where each phenyl ring is

twisted out of the plane defined by the three carbon atoms attached to the central nitrogen.

This fundamental conformational feature is also characteristic of the related molecule, 4-

formylphenyl-diphenylamine.

Computational Analysis of Conformation
While a specific, high-level computational study for bis(4-formylphenyl)phenylamine is not

readily available in the published literature, density functional theory (DFT) calculations on

closely related TPA-based chromophores provide valuable insights. Studies utilizing the B3LYP

functional with a 6-31G* basis set have shown that the nitrogen atom of the triphenylamine

core in similar molecules results in a distorted tetrahedral geometry. This leads to a dihedral

angle between the "blades" (phenyl branches) of the propeller structure on the order of 40°.

This value gives a quantitative idea of the degree of twist from a hypothetical planar

conformation.

Quantitative Geometric Data
A definitive single-crystal X-ray diffraction study for bis(4-formylphenyl)phenylamine has not

been reported in the Cambridge Structural Database. Therefore, precise experimental data on

bond lengths, bond angles, and dihedral angles are not available. The data presented in the

table below are generalized values for triphenylamine derivatives and should be considered as

approximations for bis(4-formylphenyl)phenylamine.
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Parameter Typical Value Range Description

C-N Bond Length 1.42 - 1.44 Å

The length of the bond

between the central nitrogen

and the phenyl ring carbons.

C-N-C Bond Angle 118° - 120°

The angle between the three

phenyl rings around the central

nitrogen, approaching trigonal

planar geometry.

Phenyl Ring Dihedral Angle ~ 40°

The angle between the planes

of adjacent phenyl rings,

indicating the propeller-like

twist.[1][2]

C=O Bond Length (formyl) ~ 1.22 Å

Typical double bond length for

a carbonyl group in an

aldehyde.

C-C Bond Length (aromatic) 1.38 - 1.40 Å

Standard bond length for

carbon-carbon bonds within

the phenyl rings.

Experimental Protocols
Synthesis via Vilsmeier-Haack Formylation
The synthesis of bis(4-formylphenyl)phenylamine can be achieved through the direct

formylation of triphenylamine using the Vilsmeier-Haack reaction. This reaction typically

employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to

generate the Vilsmeier reagent, which then acts as the formylating agent.

A notable aspect of this synthesis is that the reaction tends to stop after the introduction of two

formyl groups.[3] The strong electron-withdrawing nature of the two formyl groups deactivates

the aromatic system, making the introduction of a third formyl group (to produce tris(4-

formylphenyl)amine) significantly more difficult.[3] This characteristic allows for the isolation of

bis(4-formylphenyl)phenylamine as the major product under controlled conditions.
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General Protocol:

Triphenylamine is dissolved in an appropriate solvent, such as DMF.

The solution is cooled in an ice bath.

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled solution while stirring. The

amount of POCl₃ is typically in stoichiometric excess relative to the desired degree of

formylation.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then heated to around 90-95°C for several hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled and carefully poured into a beaker of ice

water to quench the reaction and hydrolyze the intermediate iminium species.

The aqueous solution is neutralized with a base, such as sodium hydroxide or sodium

bicarbonate, until a precipitate forms.

The crude product is collected by vacuum filtration, washed with water, and dried.

Purification is typically achieved by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Visualization of Conformational Features
The following diagram illustrates the key conformational relationship in bis(4-
formylphenyl)phenylamine, highlighting the non-planar, propeller-like arrangement of the

phenyl rings which is a result of the balance between electronic and steric effects.
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Conformational Factors in Bis(4-formylphenyl)phenylamine

Nitrogen Lone Pair
Delocalization

Favors Planar Geometry
(Increased π-Conjugation)

leads to

Steric Hindrance
(ortho-Hydrogens)

Favors Non-Planar Geometry
(Minimizes Repulsion)

leads to

Propeller-like
Conformation

Balanced Compromise
(Observed Structure)

results in
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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